![molecular formula C5H11N3O6 B14950512 1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate](/img/structure/B14950512.png)
1-Methoxy-3-[methyl(nitro)amino]propan-2-yl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes methoxy, nitrooxy, and hydraziniumolate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE typically involves multiple steps, including the introduction of methoxy and nitrooxy groups. One common method involves the nitration of a precursor compound, followed by the introduction of the hydraziniumolate group under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE undergoes various chemical reactions, including:
Oxidation: The nitrooxy group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction pathway and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE involves its interaction with specific molecular targets and pathways. The nitrooxy group can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The hydraziniumolate group can interact with enzymes and receptors, influencing their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Nitroglycerin: Similar in having nitrooxy groups, used as a vasodilator.
Trimethylolethane trinitrate: Another nitrate ester with similar explosive properties.
2,3-Bis(nitrooxy)propyl compounds: Share the nitrooxy functional group but differ in overall structure.
Uniqueness
2-[3-METHOXY-2-(NITROOXY)PROPYL]-2-METHYL-1-OXO-1-HYDRAZINIUMOLATE is unique due to its combination of methoxy, nitrooxy, and hydraziniumolate groups, which confer distinct chemical reactivity and potential applications. Its ability to release nitric oxide and interact with biological targets makes it particularly interesting for research in medicine and biology.
Properties
Molecular Formula |
C5H11N3O6 |
---|---|
Molecular Weight |
209.16 g/mol |
IUPAC Name |
[1-methoxy-3-[methyl(nitro)amino]propan-2-yl] nitrate |
InChI |
InChI=1S/C5H11N3O6/c1-6(7(9)10)3-5(4-13-2)14-8(11)12/h5H,3-4H2,1-2H3 |
InChI Key |
ACUCQLYVJFSQQR-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(COC)O[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.